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Trimethylpent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of the terminal alkyne 3,3,4-trimethylpent-1-yne. Due to its sterically hindered
structure, this compound presents unique characteristics relevant to synthetic chemistry. This
document consolidates available computed data, outlines a representative experimental
protocol for its synthesis, and discusses its predicted spectroscopic characteristics and
reactivity. The information is intended to support research and development activities where
sterically encumbered alkynes are of interest.

Chemical and Physical Properties

The physical properties of 3,3,4-trimethylpent-1-yne are not well-documented with
experimental data. The following tables summarize the available computed and estimated data
for this compound.

Table 1: General Chemical Properties
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Property Value Source
IUPAC Name 3,3,4-trimethylpent-1-yne [1]
Molecular Formula CsHaia [2]
Molecular Weight 110.20 g/mol [2]
CAS Number 6208-18-0 [3]
Canonical SMILES CC(C)C(C)(C)c#HC [3]
InChiKey CBPKEZGAMKAZAI- 3]

UHFFFAOYSA-N

Property Value Source

XLogP3 2.9 [4]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count 0
Rotatable Bond Count 1
Exact Mass 110.109550447 [4]
Monoisotopic Mass 110.109550447 [4]
Topological Polar Surface Area 0 A2 [4]
Heavy Atom Count 8
Complexity 109 [3]

Note: The values in Table 2 are computationally derived and have not been experimentally
verified.
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Synthesis of 3,3,4-Trimethylpent-1-yne: A
Representative Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of 3,3,4-trimethylpent-1-yne
is not readily available in the literature, a common and effective method for the preparation of
sterically hindered terminal alkynes is through the alkylation of a smaller terminal alkyne.[5] The
following protocol is a representative example based on established synthetic methodologies.

Reaction Scheme:

Materials:

o Acetylene gas or a solution of lithium acetylide

e 1-bromo-2,2,3-trimethylbutane (tert-amyl bromide)

e n-Butyllithium (n-BuLi) in hexanes

¢ Anhydrous tetrahydrofuran (THF)

e Anhydrous diethyl ether

o Saturated aqueous ammonium chloride (NH4ClI) solution

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

o Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask,
dropping funnel, condenser)

Inert atmosphere (Argon or Nitrogen)

Procedure:

o Preparation of the Acetylide: A solution of lithium acetylide can be generated in situ. A dry,
three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum
is flushed with an inert gas. Anhydrous THF is added, and the flask is cooled to -78 °C (dry
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ice/acetone bath). Acetylene gas is bubbled through the solution while n-butyllithium is
added dropwise. Alternatively, a pre-formed solution of lithium acetylide can be used.

» Alkylation: To the freshly prepared lithium acetylide solution at -78 °C, a solution of 1-bromo-
2,2,3-trimethylbutane in anhydrous THF is added dropwise via a dropping funnel. The
reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

o Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of
ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The
combined organic layers are washed with brine, dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

« Purification: The crude product is purified by fractional distillation under reduced pressure to
yield pure 3,3,4-trimethylpent-1-yne.

Safety Precautions:

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert
atmosphere.

e Acetylene is a flammable gas.
« All manipulations should be carried out in a well-ventilated fume hood.

o Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn
at all times.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 3,3,4-trimethylpent-1-yne are not available. However, the
expected spectral characteristics can be predicted based on its structure.

'H NMR Spectroscopy (Predicted)

e =C-H: A sharp singlet is expected around & 1.8-2.0 ppm for the acetylenic proton.

e -CH(CHs)2: A multiplet (septet or octet) would appear for the single proton on the carbon
adjacent to the two methyl groups, likely in the region of & 1.5-1.8 ppm.
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e -C(CHs)2-: A singlet for the six equivalent protons of the two methyl groups on the quaternary
carbon is expected around & 1.0-1.2 ppm.

e -CH(CHs)2: A doublet for the six equivalent protons of the two methyl groups on the tertiary
carbon would be observed, likely in the region of 4 0.9-1.1 ppm.

3C NMR Spectroscopy (Predicted)

e =C-H: The terminal alkyne carbon is expected to appear around o 65-75 ppm.

e -C=: The internal alkyne carbon is expected around & 85-95 ppm.

e -C(CHs)2-: The quaternary carbon is predicted to be in the range of & 30-40 ppm.
e -CH(CHB3s)2: The tertiary carbon would likely appear around & 35-45 ppm.

e -C(CHs)2-: The carbons of the two methyl groups on the quaternary center are expected
around & 25-30 ppm.

e -CH(CHSs)2: The carbons of the two methyl groups on the tertiary center would appear around
0 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

o =C-H stretch: A sharp, strong absorption band is expected around 3300 cm~1.

e C=C stretch: A weak to medium absorption band is predicted in the region of 2100-2140

cm™1,

e C-H stretch (sp?3): Strong absorption bands are expected just below 3000 cm~1 (typically
2850-2960 cm™1),

e C-H bend (sp?): Absorption bands in the region of 1350-1470 cm~1 are anticipated.

Reactivity and Potential Applications

The reactivity of 3,3,4-trimethylpent-1-yne is primarily dictated by its terminal alkyne functional
group. The significant steric hindrance provided by the bulky t-butyl-like group is expected to
influence the kinetics of its reactions.
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Key Reactions:

» Deprotonation: The terminal acetylenic proton is acidic and can be removed by a strong base
(e.g., n-BuLi, NaNH2) to form a nucleophilic acetylide. This acetylide can then be used in
various carbon-carbon bond-forming reactions.

o Hydration: Acid-catalyzed hydration (e.g., with H2SO4, H20, and HgSOa4) would be expected
to follow Markovnikov's rule, leading to the formation of a methyl ketone.

» Hydroboration-Oxidation: Reaction with a borane reagent (e.g., disiamylborane to avoid
double addition) followed by oxidation with hydrogen peroxide and a base would result in the
anti-Markovnikov addition of water, yielding an aldehyde.

e Halogenation: The addition of halogens (e.g., Brz, Cl2) across the triple bond would occur,
potentially leading to di- and tetra-haloalkanes.

» Hydrogenation: Catalytic hydrogenation can reduce the alkyne to an alkene (using a
poisoned catalyst like Lindlar's catalyst for the cis-alkene) or fully to an alkane (using a more
active catalyst like Pd/C).

The sterically hindered nature of 3,3,4-trimethylpent-1-yne makes it a potentially interesting
building block in the synthesis of complex molecules where controlling the steric environment
around a reactive center is crucial. It could also be explored as a monomer in polymerization
reactions to create polymers with specific side-chain architectures.

Visualizations
Diagram 1: General Synthesis Workflow for 3,3,4-
Trimethylpent-1-yne
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General Synthesis Workflow
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Caption: A flowchart illustrating the key steps in the synthesis of 3,3,4-trimethylpent-1-yne.

Diagram 2: Reactivity of 3,3,4-Trimethylpent-1-yne
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Key Reactions of 3,3,4-Trimethylpent-1-yne
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Acetylide Anion Methyl Ketone

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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